molecular formula C7H6N2OS2 B12348964 2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one

2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12348964
M. Wt: 198.3 g/mol
InChI Key: GKCRXISYENDNJD-UHFFFAOYSA-N
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Description

2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring The presence of a methylsulfanyl group at the 2-position and a keto group at the 4-position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which results in the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C7H6N2OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H6N2OS2/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3,5H,1H3

InChI Key

GKCRXISYENDNJD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2C(=N1)C=CS2

Origin of Product

United States

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